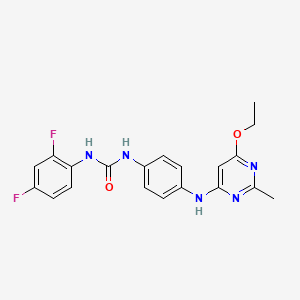

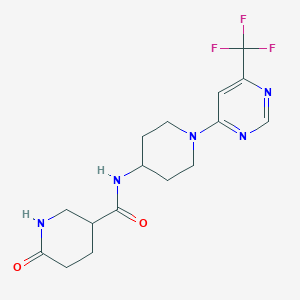

![molecular formula C9H15N3O2 B2808417 (3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide CAS No. 2408935-92-0](/img/structure/B2808417.png)

(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrole carboxamides, such as “(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide”, involves various strategies for the incorporation of the signature pyrrole carboxamide moiety in the total syntheses of pyrrole–imidazole alkaloids (PIA). These methods range from classical amide bond-forming processes to non-traditional bond formation, including the de novo synthesis of the pyrrole itself .Molecular Structure Analysis

The molecular structure of “(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide” is complex, with multiple bonds and rotatable bonds. The molecule contains a pyrrole ring, which is a 5-membered ring consisting of four carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide” include a density of 0.9±0.1 g/cm3, a boiling point of 165.0±8.0 °C at 760 mmHg, and a vapor pressure of 1.9±0.3 mmHg at 25°C .Scientific Research Applications

Pyrrole Alkaloids and Their Derivatives

Natural Product Isolation and Structural Elucidation

- Pyrrole alkaloids and indole derivatives have been isolated from endophytic fungi, showcasing the diversity of natural products and their complex structures. These compounds are studied for their potential biological activities and applications in medicinal chemistry (Li et al., 2008).

Synthetic Applications and Reactions

- The reactivity of pyrrole-2,3-diones with various reagents has been explored, leading to the synthesis of novel compounds such as pyrazole-3-carboxamide derivatives. These studies are fundamental in developing synthetic methodologies and understanding the reactivity of pyrrole derivatives (Sarıpınar et al., 2007).

Antimicrobial Activity

Development of Antimicrobial Compounds

- Research has led to the synthesis of novel compounds with antimicrobial properties, such as pyridothienopyrimidines and pyridothienotriazines. These efforts contribute to the ongoing search for new antimicrobial agents amid rising antibiotic resistance (Abdel-rahman et al., 2002).

Crystal Structure Analysis

Molecular and Crystal Structure Determination

- Crystal structure analysis of related compounds, such as Telaprevir, provides insights into the molecular conformations and hydrogen-bonding interactions. Such studies are crucial for understanding the structure-activity relationships and for the rational design of new drugs (Gelbrich et al., 2013).

Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes and Chemical Transformations

- The development of novel synthetic methodologies for pyrrole derivatives, including cyclization reactions and transformations leading to fused ring systems, underscores the versatility of these compounds in synthetic organic chemistry (Ievlev et al., 2017).

properties

IUPAC Name |

(3aR,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-6(13)11-2-7-4-12(9(10)14)5-8(7)3-11/h7-8H,2-5H2,1H3,(H2,10,14)/t7-,8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLIHBAHYAJEQE-OCAPTIKFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2CN(CC2C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C[C@@H]2CN(C[C@@H]2C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid](/img/structure/B2808335.png)

![Dimethyl 5-(4-tert-butylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2808336.png)

![N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2808337.png)

![4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2808338.png)

![2-[2-(4-Ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol](/img/structure/B2808343.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2808346.png)

![(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione](/img/structure/B2808349.png)

![N-(3,5-dimethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2808353.png)